Cas no 2172436-32-5 (5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid)

5-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropane ring and a methyl-substituted pentanoic acid moiety, which enhance conformational rigidity and influence peptide backbone properties. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. This compound is particularly useful for introducing sterically constrained, non-natural amino acid residues into peptide sequences, enabling precise modulation of secondary structure and stability. Its high purity and well-defined reactivity profile make it a reliable building block for advanced peptide research and drug development.
5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid structure
2172436-32-5 structure
商品名:5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid
CAS番号:2172436-32-5
MF:C25H28N2O5
メガワット:436.500226974487
CID:5604219
PubChem ID:165545334

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1514401
    • 2172436-32-5
    • 5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
    • 5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid
    • インチ: 1S/C25H28N2O5/c1-16(10-11-22(28)29)14-26-23(30)25(12-13-25)27-24(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: FENKDVAGJQLIOP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C)CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 105Ų

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514401-0.25g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
0.25g
$972.0 2023-08-31
Enamine
EN300-1514401-10.0g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
10g
$14487.0 2023-06-05
Enamine
EN300-1514401-5g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
5g
$3065.0 2023-08-31
Enamine
EN300-1514401-2.5g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
2.5g
$2071.0 2023-08-31
Enamine
EN300-1514401-10g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
10g
$4545.0 2023-08-31
Enamine
EN300-1514401-0.05g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
0.05g
$888.0 2023-08-31
Enamine
EN300-1514401-0.1g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
0.1g
$930.0 2023-08-31
Enamine
EN300-1514401-5.0g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
5g
$9769.0 2023-06-05
Enamine
EN300-1514401-0.5g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
0.5g
$1014.0 2023-08-31
Enamine
EN300-1514401-1.0g
5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid
2172436-32-5
1g
$3368.0 2023-06-05

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid 関連文献

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acidに関する追加情報

Introduction to 5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid (CAS No. 2172436-32-5)

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid (CAS No. 2172436-32-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a convergence of advanced synthetic methodologies and biological activity, making it a subject of intense research interest. The presence of multiple functional groups, including an amino group, a carboxylic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, endows this molecule with unique chemical properties that are exploitable in drug design and development.

The structure of this compound is pivotal in understanding its reactivity and potential applications. The core framework consists of a pentanoic acid backbone substituted at the fourth carbon with a methyl group. This is further modified by an amide linkage to a cyclopropyl ring, which is itself connected to an Fmoc-protected amino group. The fluorenylmethoxycarbonyl group is a common protective group in peptide synthesis, ensuring selective reactivity while allowing for controlled modifications during synthetic processes.

One of the most striking features of 5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid is its potential biological activity. The combination of structural elements such as the cyclopropyl ring and the Fmoc-protected amino group suggests that this compound may exhibit properties relevant to enzyme inhibition or receptor binding. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such molecules with biological targets, providing valuable insights into their pharmacological potential.

In recent years, there has been a surge in interest regarding the development of novel therapeutic agents that leverage structural motifs found in natural products but are modified for improved efficacy and selectivity. The fluorenylmethoxycarbonyl group, while primarily used as a protective group in peptide chemistry, has also been explored for its ability to enhance the solubility and stability of bioactive molecules. This has led to its incorporation into various drug candidates designed for oral administration or targeted delivery systems.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc protecting group necessitates anhydrous conditions and careful monitoring to prevent side reactions that could compromise the integrity of the molecule. Additionally, the formation of the amide bond between the cyclopropyl formamide and the pentanoic acid derivative requires optimization to achieve optimal conversion rates.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets in novel ways. The cyclopropyl ring in 5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid may contribute to its binding affinity by introducing steric constraints that enhance receptor specificity. This structural feature has been exploited in the design of several drug candidates that exhibit improved pharmacokinetic profiles compared to their non-cyclopropyl counterparts.

The pharmacological potential of this compound is further underscored by its resemblance to known bioactive molecules that have shown promise in preclinical studies. For instance, analogs containing similar amide linkages and fluorenylmethoxycarbonyl groups have been reported to modulate enzyme activity in pathways associated with inflammation and cancer. While 5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid has not yet been tested in vivo, these precedents suggest that it may possess therapeutic value worthy of further investigation.

The analytical characterization of this compound is critical for ensuring its identity and purity before proceeding with biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurity levels. These analytical methods provide essential data for formulating robust synthetic routes and for guiding subsequent pharmacological studies.

In conclusion,5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid (CAS No. 2172436-32-5) represents a promising candidate for further exploration in pharmaceutical research due to its complex structure and potential biological activity. Its synthesis presents challenges that require advanced chemical techniques but also offers opportunities for innovation through structural optimization and functionalization strategies aimed at enhancing therapeutic efficacy.

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